Vinyl carbamate

Catalog No.
S597330
CAS No.
15805-73-9
M.F
C3H5NO2
M. Wt
87.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl carbamate

CAS Number

15805-73-9

Product Name

Vinyl carbamate

IUPAC Name

ethenyl carbamate

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

InChI

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5)

InChI Key

LVLANIHJQRZTPY-UHFFFAOYSA-N

SMILES

C=COC(=O)N

Solubility

Moderately soluble (NTP, 1992)

Synonyms

Ethenyl Ester Carbamic Acid; Vinyl Ester Carbamic Acid; NSC 133266;

Canonical SMILES

C=COC(=O)N

Carcinogenicity Studies

  • Strong Carcinogen: Research has shown VC to be a potent carcinogen, significantly more potent than its precursor, ethyl carbamate (urethane) []. Studies have demonstrated its ability to induce tumors in various organs, including the skin, liver, and lungs, of mice and rats [, ].
  • Mechanism of Carcinogenesis: VC is believed to exert its carcinogenic effect through metabolic activation. It is metabolized to vinyl carbamate epoxide, a highly reactive intermediate that can damage DNA, leading to mutations and ultimately, cancer [].

Understanding Carcinogenesis Pathways

  • Model Compound: VC serves as a model compound for studying the mechanisms of urethane carcinogenicity. By studying the metabolic pathways and carcinogenic activity of VC, researchers gain insights into the potential carcinogenic effects of other carbamate compounds [, ].
  • Investigating Carcinogen De-activation: Research also explores methods to de-activate VC and prevent its carcinogenic effects. Studies have investigated the use of various enzymes and other compounds to inhibit VC metabolism and formation of DNA adducts [].

Vinyl carbamate (C3H5NO2) is a molecule derived from carbamic acid. It hasn't been widely produced commercially []. Researchers have described some methods for its synthesis, but these are not routine laboratory procedures [].


Molecular Structure Analysis

Vinyl carbamate possesses a functional group combining a vinyl group (CH2=CH-) with a carbamate group (NH-(CO)-O-). The presence of a double bond and the electronegative oxygen atom are notable features [].


Chemical Reactions Analysis

Synthesis of vinyl carbamate involves reactions like the one between vinyl chloroformate (VOC-Cl) and an amine []. However, detailed information on specific reaction pathways is limited in publicly available sources.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, and solubility is scarce for vinyl carbamate.

Research suggests vinyl carbamate might act as a promutagen, a substance that can be converted into a mutagen, which can cause genetic mutations []. However, the specific mechanism of action requires further investigation.

Physical Description

Vinyl carbamate is a white crystalline solid. (NTP, 1992)

Melting Point

129 to 131 °F (NTP, 1992)

UNII

7Y2431GOM5

Other CAS

15805-73-9

Wikipedia

Vinyl carbamate

Dates

Modify: 2023-08-15

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